3-Phenyl-1-propyne

Übersicht

Beschreibung

3-Phenyl-1-propyne, also known as propargylbenzene, is an organic compound with the molecular formula C₉H₈. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether .

Synthetic Routes and Reaction Conditions:

Aldehyde Dehydration: One common method to synthesize this compound involves the dehydration of 1-phenyl-3-hydroxy-1-propene.

Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where phenylacetylene reacts with propargyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound often employs the Sonogashira coupling due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phenylpropiolic acid.

Reduction: The compound can be reduced to 3-phenylpropene using hydrogen gas in the presence of a palladium catalyst.

Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in the presence of a copper catalyst.

Major Products:

Oxidation: Phenylpropiolic acid.

Reduction: 3-Phenylpropene.

Substitution: Various substituted phenylpropyne derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to 3-Phenyl-1-propyne

This compound, also known as propargylbenzene, is an organic compound with the molecular formula C₉H₈. It belongs to the alkyne family, characterized by a carbon-carbon triple bond. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Chemistry

This compound serves as a starting material for synthesizing complex organic molecules, including:

- Beta-hydroxytriazoles

- Indoles

These compounds are essential in developing pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest effectiveness against various bacteria and fungi.

- Anticancer Activity : Investigations into its ability to inhibit cancer cell growth are ongoing.

Medicine

In medicinal chemistry, this compound is explored for its role in:

- Drug Development : As a precursor in synthesizing pharmacologically active compounds.

Industry

This compound is utilized in producing:

- High-performance Polymers : Due to its unique chemical properties that enhance material performance.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several pathogens. The mechanism involves disruption of bacterial cell walls, leading to cell lysis.

Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This finding supports further exploration into its use as a potential anticancer agent.

Synthetic Applications

A comprehensive study detailed the use of this compound in synthesizing complex organic compounds through various reaction pathways. The efficiency of these reactions suggests its importance in organic synthesis methodologies.

Wirkmechanismus

The mechanism of action of 3-Phenyl-1-propyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Allylbenzene (3-Phenylpropene): Similar in structure but contains a double bond instead of a triple bond.

Phenylacetylene: Contains a triple bond but differs in the position of the phenyl group.

1-Phenyl-2-propyne: Another isomer with a different arrangement of the triple bond and phenyl group.

Uniqueness: 3-Phenyl-1-propyne is unique due to its specific triple bond position, which imparts distinct chemical reactivity and properties compared to its isomers and similar compounds .

Biologische Aktivität

3-Phenyl-1-propyne, a compound with the chemical formula C₉H₈, is an alkyne that has garnered attention in various fields due to its biological activity and potential applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

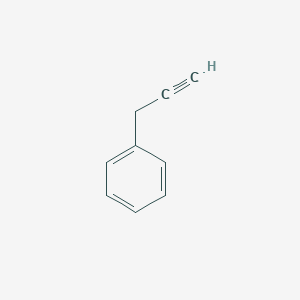

This compound is characterized by a phenyl group attached to a propyne structure. Its structural formula is represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and its role in various chemical reactions, particularly hydrogenation processes. Research indicates that this compound may exhibit significant antimicrobial effects against various bacterial strains.

Antimicrobial Activity

A study evaluating the antibacterial activity of several derivatives, including this compound, reported minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that some derivatives exhibited MIC values ranging from 250 µg/mL to 1000 µg/mL, indicating moderate to high antibacterial potential .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Bacterial Growth : The compound's structure allows it to interact with bacterial cell membranes or enzymes critical for bacterial survival.

- Chemical Reactivity : As an alkyne, it can participate in various chemical reactions, including hydrogenation, which may contribute to its biological effects .

Case Studies and Experimental Data

- Hydrogenation Studies : Research on the hydrogenation of alkyne compounds like this compound has shown that catalysts such as Pd₁Ag₃/Al₂O₃ can effectively convert alkynes to alkenes and subsequently to alkanes. The selectivity and efficiency of these reactions are crucial for industrial applications .

- Antibacterial Testing : In a comparative study, various derivatives were tested for their antibacterial properties. The results indicated that modifications to the core structure significantly influenced their activity. For instance, derivatives with specific functional groups exhibited enhanced potency against tested bacterial strains .

Data Tables

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 250 | Staphylococcus aureus |

| Derivative A | 350 | E. coli |

| Derivative B | 500 | Bacillus cereus |

Eigenschaften

IUPAC Name |

prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSKVYWPINGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143941 | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-11-2 | |

| Record name | Benzene, 2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 3-phenyl-1-propyne and what are some of its key physical properties?

A1: this compound is an alkyne with a phenyl group attached to the third carbon from the triple bond. Its molecular formula is C9H8, and its molecular weight is 116.16 g/mol [].

Q2: Is there any internal rotation around the bond connecting the phenyl ring and the propyne group in this compound?

A2: Studies utilizing 1H NMR spectroscopy and molecular orbital calculations suggest that the barrier to internal rotation about the bond connecting the phenyl ring and the propyne group in this compound is very small, and possibly nonexistent, in solvents like CCl4, C6D6, and acetone-d6 []. This contrasts with molecules like benzyl cyanide, where solvent effects significantly influence the internal rotation barrier.

Q3: How does this compound react with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11?

A4: The reaction of this compound with the tungsten-osmium cluster complex (C5Me5)WOs3(m4-C)(m-H)(CO)11 does not result in a simple alkylidyne product as seen with 4-ethynyl toluene []. Instead, this reaction yields two distinct products: an alkenyl carbido cluster (C5Me5)WOs3(m4-C)(CHCHCH2Ph)(CO)10 (3) and an alkylidyne compound with the formula (C5Me5)WOs310 (4) []. These compounds were characterized by X-ray diffraction and spectroscopic methods.

Q4: Can this compound be used as a building block for the synthesis of more complex molecules?

A5: Yes, this compound can be used as a starting material in various synthetic transformations. For instance, it can be converted to benzofluorenyl derivatives bearing thiophene substituents through a multi-step synthesis involving a Schmittel cascade cyclization reaction [].

Q5: How does this compound contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?

A6: this compound plays a role in the formation of PAHs, specifically indene, under combustion-like conditions [, ]. Studies have shown that the phenyl radical reacts with allene and propyne at high temperatures (1200-1500 K) to produce indene and its isomers, including this compound [, ]. The isomeric distribution analysis revealed that indene formation is favored in the phenyl-allene system compared to the phenyl-propyne system [, ].

Q6: How does the reaction of phenyl radical with propyne compare to its reaction with allene in terms of indene formation?

A7: Experimental studies utilizing a high-temperature chemical reactor revealed that the reaction of the phenyl radical with allene produces significantly more indene than the reaction with propyne under similar conditions [, ]. The branching ratio for indene formation was found to be approximately seven times higher in the phenyl-allene system [].

Q7: What is the significance of the reaction between o-benzyne and allyl radical in the context of PAH formation?

A8: The reaction of o-benzyne with the allyl radical presents an efficient pathway for indene formation []. Experimental and theoretical studies demonstrated that this reaction primarily yields indene with minimal formation of side products like phenylallene and this compound []. This highly selective and potentially barrierless reaction highlights the importance of resonance-stabilized radicals in PAH formation.

Q8: Can this compound be used to generate the 1-phenylpropargyl radical, and if so, what is the significance of this radical?

A9: Yes, the 1-phenylpropargyl radical can be generated from this compound in a jet-cooled discharge []. This radical is significant due to its resonance stabilization and its potential role as an intermediate in the formation of larger hydrocarbons in combustion and interstellar environments [].

Q9: How was the 1-phenylpropargyl radical spectroscopically characterized?

A10: The 1-phenylpropargyl radical was characterized using laser-induced fluorescence (LIF) excitation and dispersed single vibronic level fluorescence (SVLF) spectroscopy []. These techniques allowed researchers to identify the radical's D1(2A″)-D0(2A″) electronic transition and assign vibrational frequencies for numerous normal modes in both the ground and excited states [].

Q10: What is the role of this compound in studying parahydrogen-induced polarization (PHIP)?

A11: this compound, alongside phenylacetylene and 1-phenyl-1-propyne, serves as a model substrate for investigating liquid-phase hydrogenation reactions using parahydrogen and various metal catalysts on TiO2 supports []. Researchers utilize these reactions to study the efficiency and selectivity of PHIP, a technique that enhances NMR signals for studying reaction mechanisms.

Q11: Which metal catalyst exhibited the best performance in PHIP experiments with this compound?

A12: Among the tested metal catalysts (Rh, Pt, Pd, and Ir) supported on TiO2, Rh/TiO2 with a 4 wt% metal loading demonstrated the highest efficiency in generating hyperpolarized products during the hydrogenation of this compound with parahydrogen [].

Q12: What insights did the kinetic studies of this compound hydrogenation provide regarding pairwise and non-pairwise H2 addition?

A13: Kinetic investigations of the liquid-phase hydrogenation of this compound revealed that the reaction order with respect to hydrogen is nearly identical for both pairwise and non-pairwise H2 addition pathways []. This suggests that both pathways likely occur on catalytically active sites with similar characteristics.

Q13: What can be learned from the reaction of 3-chloro-3-phenyl-1-propyne and 3-bromo-1-phenyl-1-propyne with 9(10H)-acridinone under phase-transfer catalysis (PTC) conditions?

A14: The reactions of these halogenated propyne derivatives with 9(10H)-acridinone under PTC conditions provide insights into the reactivity of the alkyne moiety and its susceptibility to nucleophilic attack [, ]. While the specific details of the reactions were not provided in the summaries, these reactions likely explore the formation of new carbon-carbon or carbon-nitrogen bonds.

Q14: Is there evidence for the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne?

A15: Yes, research suggests the existence of an allenic dianion derived from 3-methoxy-3-phenyl-1-propyne []. While specific details about its characterization were not provided in the abstract, this dianion can potentially act as a reactive intermediate for synthesizing allenes, functionalized ethers, and α,β-unsaturated carbonyl compounds.

Q15: Can this compound be synthesized from simpler starting materials?

A16: Yes, one reported method involves the reaction of N-benzylideneanilines with propiolic acid, leading to the formation of 2-phenylquinoline derivatives, including this compound, through a decarboxylation reaction []. This reaction likely proceeds through a 3-anilino-3-phenyl-1-propyne intermediate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.